molecular formula C7H15NO B2921674 [2-(Methoxymethyl)cyclobutyl]methanamine CAS No. 1508632-94-7

[2-(Methoxymethyl)cyclobutyl]methanamine

Cat. No.: B2921674
CAS No.: 1508632-94-7
M. Wt: 129.203
InChI Key: AHDZHEKBHWTBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methoxymethyl)cyclobutyl]methanamine is a chemical compound featuring a cyclobutane ring core that is functionalized with both a methoxymethyl and an aminomethyl group. With a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol, this amine belongs to a class of synthetically valuable building blocks in organic and medicinal chemistry research . The structure of this compound, which combines an amine group with an ether-linked side chain on a strained cyclobutane ring, makes it a versatile intermediate for various research applications. Researchers utilize such scaffolds in the synthesis of more complex molecules, exploration of structure-activity relationships (SAR), and development of novel compounds for pharmacological screening . The amine group serves as a handle for further chemical modifications through reactions such as amide bond formation or reductive amination, while the ether moiety can influence the molecule's polarity and metabolic stability. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(methoxymethyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-7-3-2-6(7)4-8/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZHEKBHWTBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Studies of 2 Methoxymethyl Cyclobutyl Methanamine and Its Analogs

Reactions Involving the Cyclobutane (B1203170) Ring System

The significant strain energy of the cyclobutane ring is a driving force for a variety of skeletal rearrangements. These transformations are pivotal for accessing different carbocyclic systems and introducing structural diversity.

Ring Expansion Reactions

Ring expansion reactions provide a powerful method for converting four-membered rings into larger, often more stable, five-membered systems. For analogs of [2-(Methoxymethyl)cyclobutyl]methanamine, these reactions typically require prior modification of the functional groups to facilitate rearrangement.

One of the most relevant methods is the Tiffeneau–Demjanov rearrangement , which enlarges a cycloalkane ring by one carbon. wikipedia.org This reaction occurs when a 1-aminomethyl-cycloalkanol is treated with nitrous acid. wikipedia.org For a derivative of this compound, this would involve the conversion of the primary amine to a diazomethane (B1218177) group, followed by a rearrangement that expands the cyclobutane to a cyclopentanone (B42830). The reaction proceeds through diazotization of the amine, followed by the loss of nitrogen gas to form a primary carbocation, which then triggers a 1,2-alkyl shift, leading to the expanded ring. wikipedia.orgsynarchive.com The utility of this reaction is particularly noted for creating five, six, and seven-membered rings. wikipedia.org

Another significant pathway is the Pinacol (B44631) rearrangement , which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. wikipedia.orgmasterorganicchemistry.com An analog of the target compound, such as a 1-(hydroxymethyl)cyclobutane-1,2-diol, could undergo this rearrangement to yield a cyclopentanone derivative. The reaction is initiated by the protonation of a hydroxyl group, which then departs as water to form a carbocation. A subsequent alkyl migration from the adjacent carbon results in the formation of the expanded carbonyl compound. masterorganicchemistry.comorganic-chemistry.org In cyclic systems, the stereochemistry of the diol is crucial in determining the reaction's outcome. wikipedia.org

Table 1: Examples of Ring Expansion Reactions on Cyclobutane Analogs
Reaction TypeStarting MaterialConditionsProductReference
Tiffeneau–Demjanov Rearrangement1-(Aminomethyl)cyclobutanolNaNO₂, HCl, H₂OCyclopentanone wikipedia.orgresearchgate.net
Pinacol Rearrangement1-Methylcyclobutane-1,2-diolPTSA, Benzene, Reflux1-Methylcyclopropanecarboxaldehyde & Cyclopropyl (B3062369) methyl ketone oup.com
Demyanov RearrangementAminomethylcyclobutaneNitrous AcidCyclopentanol researchgate.netslideshare.net

Ring Contraction Reactions

Ring contraction reactions offer a synthetic route to highly strained cyclopropane (B1198618) derivatives from cyclobutane precursors. These transformations are valuable for creating complex molecular architectures.

The Favorskii rearrangement is a key method for the ring contraction of cyclic α-halo ketones in the presence of a base. wikipedia.org An analog of this compound could be converted into an α-halocyclobutanone, which upon treatment with a base like sodium hydroxide (B78521) or an alkoxide, would yield a cyclopropanecarboxylic acid or ester derivative. wikipedia.orgnrochemistry.com The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgyoutube.com The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion. youtube.com

Another powerful method is the Wolff rearrangement , where a cyclic α-diazo ketone undergoes rearrangement to form a ring-contracted product via a ketene (B1206846) intermediate. wikipedia.org This reaction can be initiated thermally, photochemically, or through metal catalysis. wikipedia.org For instance, an α-diazocyclobutanone derivative, upon rearrangement, would extrude nitrogen gas and form a cyclopropyl ketene, which can be trapped by various nucleophiles (e.g., water, alcohols, amines) to produce the corresponding cyclopropane carboxylic acid derivative. wikipedia.org This method is particularly effective for synthesizing strained ring systems. wikipedia.orgresearchgate.net

Table 2: Examples of Ring Contraction Reactions on Cyclobutane Analogs
Reaction TypeStarting MaterialConditionsProductReference
Favorskii Rearrangement2-ChlorocyclobutanoneBase (e.g., NaOMe)Methyl cyclopropanecarboxylate wikipedia.orgorganic-chemistry.org
Wolff Rearrangement2-Diazocyclobutanonehν or Ag₂O, H₂OCyclopropanecarboxylic acid wikipedia.orgrsc.orgntu.ac.uk

Selective C-C Bond Cleavage Processes of Strained Cyclobutanes

The high ring strain of cyclobutanes makes their C-C bonds susceptible to cleavage under various conditions, providing a pathway to linear chains or larger rings. Transition metal-catalyzed reactions are particularly effective in promoting selective C-C bond activation. nih.gov Metals such as palladium, rhodium, and nickel can insert into a C-C bond, often directed by a nearby functional group, initiating a cascade of reactions. nih.govdicp.ac.cnresearchgate.net For cyclobutanol (B46151) derivatives, β-carbon elimination is a common pathway for ring opening. globethesis.com The cleavage can lead to the formation of metallacyclic intermediates that can be trapped with various reagents, leading to diverse products. researchgate.net This strategy is a powerful tool for generating molecular complexity from simple cyclobutane precursors.

Cycloaddition Reactions of Cyclobutane Derivatives

While [2+2] cycloadditions are a primary method for forming cyclobutane rings, derivatives of cyclobutanes can also participate in further cycloaddition reactions to build more elaborate structures. For example, a cyclobutene (B1205218) derivative, which could be synthesized from this compound, can act as a dienophile in a Diels-Alder reaction . wikipedia.org Cyclobutenone, in particular, has been shown to be a highly reactive dienophile due to its ring strain, readily reacting with dienes to form complex polycyclic systems. nih.govresearchgate.netcomporgchem.com The resulting cycloadducts, still containing a strained four-membered ring, can undergo subsequent regioselective ring expansions. nih.gov This tandem cycloaddition/ring-expansion strategy provides access to molecular scaffolds that are not easily accessible through direct cycloadditions. nih.govacs.org

Transformations at the Primary Amine Functional Group

The primary amine in this compound is a versatile functional handle for a wide array of synthetic transformations, allowing for its incorporation into larger, more complex molecules.

Amine Derivatization for Complex Molecule Synthesis (e.g., Sulfonamide Formation, Amidation)

Sulfonamide Formation: Primary amines readily react with sulfonyl chlorides in the presence of a base to form sulfonamides. researchgate.net This reaction is a cornerstone in medicinal chemistry for the synthesis of bioactive compounds. The reaction of this compound with various aryl or alkyl sulfonyl chlorides would yield a library of corresponding sulfonamides. Modern methods allow for the synthesis of sulfonamides from thiols and amines directly, or from sulfonate salts, often under mild conditions. organic-chemistry.orgrsc.orgnih.gov

Amidation: The formation of an amide bond is one of the most fundamental reactions in organic synthesis. hepatochem.com The primary amine of the title compound can be acylated using carboxylic acids (with coupling agents), acyl chlorides, or esters to form amides. hepatochem.comnih.gov Common coupling reagents like carbodiimides (e.g., DCC, EDC) facilitate the reaction between the amine and a carboxylic acid by activating the carboxyl group. hepatochem.com Alternatively, direct amidation can be achieved under specific conditions, such as hydrothermally, or by using catalysts. nih.govresearchgate.net These reactions allow for the straightforward incorporation of the [2-(Methoxymethyl)cyclobutyl]methyl moiety into peptides or other complex structures.

Table 3: General Derivatization Reactions of Primary Amines
Reaction TypeAmine SubstrateReagent(s)Typical ConditionsProductReference
Sulfonamide FormationPrimary Alkylamine (R-NH₂)Arylsulfonyl chloride (Ar-SO₂Cl), Base (e.g., Pyridine)CH₂Cl₂, Room Temp.Sulfonamide (R-NHSO₂Ar) researchgate.netthieme-connect.com
Amidation (via coupling agent)Primary Alkylamine (R-NH₂)Carboxylic acid (R'-COOH), EDC, HOBtDMF, Room Temp.Amide (R-NHCOR') hepatochem.comrsc.org
Amidation (via acyl chloride)Primary Alkylamine (R-NH₂)Acyl chloride (R'-COCl), Base (e.g., Et₃N)CH₂Cl₂, 0 °C to Room Temp.Amide (R-NHCOR') hepatochem.com
Amidation (from ester)Primary Alkylamine (R-NH₂)Ester (R'-COOR''), Lewis acid or heatSolvent, HeatAmide (R-NHCOR') nih.gov

Nucleophilic Reactions of the Amino Group

The primary amino group in this compound serves as a key site for nucleophilic reactions, enabling a wide range of chemical transformations. As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows it to readily participate in reactions with various electrophiles.

Common derivatization strategies involving the amino group include:

Acylation: The amine can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated with coupling reagents) to form stable amide bonds. This reaction is fundamental in peptide synthesis and the modification of biomolecules.

Alkylation: Nucleophilic substitution reactions with alkyl halides or other alkylating agents lead to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are often crystalline solids and are useful for characterization and as protecting groups.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or Schiff base), which is then reduced in situ to yield a secondary or tertiary amine. This is a powerful method for C-N bond formation.

Michael Addition: As a potent nucleophile, the amino group can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Deamination and Rearrangement Pathways (e.g., to Cyclopropylcarbinol, Allylcarbinol)

The deamination of primary amines, particularly those adjacent to strained ring systems like cyclobutane, can initiate complex and synthetically useful rearrangement pathways. wikipedia.org This process is typically initiated by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid. The reaction proceeds through the formation of an unstable diazonium salt.

For a cyclobutylmethylamine system like this compound, the loss of dinitrogen gas (N₂) from the diazonium intermediate generates a highly reactive primary carbocation. This carbocation is prone to rapid rearrangement to achieve greater stability. Two principal rearrangement pathways are observed:

Ring Contraction: The carbocation can undergo a Wagner-Meerwein rearrangement, where a C-C bond of the cyclobutane ring migrates to the exocyclic carbocationic center. This relieves ring strain and results in the formation of a more stable cyclopropylcarbinyl cation, which is subsequently trapped by water or another nucleophile to yield a cyclopropylcarbinol derivative.

Ring Opening: Alternatively, cleavage of a proximal C-C bond in the cyclobutane ring can lead to the formation of a homoallylic or allylcarbinyl cation. This pathway also alleviates the strain of the four-membered ring, ultimately producing an open-chain allylcarbinol product upon quenching.

The ratio of these rearrangement products is highly dependent on the substitution pattern of the cyclobutane ring, the reaction conditions, and the stereochemistry of the starting material. The presence of the methoxymethyl substituent on the cyclobutane ring would be expected to influence the regioselectivity of these rearrangements.

Applications in Ugi Reactions and Coupling Reactions

The primary amine functionality of this compound makes it a valuable component in multicomponent reactions and cross-coupling strategies.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a powerful one-pot synthesis that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govnih.gov In this context, this compound serves as the amine component. The reaction proceeds via the formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise manner. beilstein-journals.org The use of this specific amine allows for the incorporation of the cyclobutane moiety into complex, peptide-like scaffolds, which is of significant interest in medicinal chemistry for the synthesis of diverse compound libraries. nih.govnih.gov The reaction is typically carried out in polar protic solvents like methanol (B129727) or ethanol (B145695). nih.gov

Cross-Coupling Reactions: The amino group can also participate as a nucleophile in transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms a C-N bond between an aryl or vinyl halide/triflate and an amine. Employing this compound in such reactions allows for the direct attachment of the cyclobutylmethylamino moiety to aromatic and unsaturated systems. This provides a direct route to compounds that might otherwise be difficult to synthesize, enabling the exploration of new chemical space for applications in materials science and drug discovery. rsc.org

Chemical Modifications of the Methoxymethyl Ether

The methoxymethyl (MOM) ether in this compound functions as a protecting group for a hydroxyl functional group. Its stability and cleavage mechanisms are well-documented.

Cleavage Mechanisms of MOM Ethers (e.g., Acid Hydrolysis, Lewis Acids)

The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.com Cleavage can be achieved through various methods, with the choice of reagent often depending on the sensitivity of other functional groups within the molecule.

Acid Hydrolysis: Protic acids are commonly used to deprotect MOM ethers. The reaction involves protonation of one of the ether oxygens, followed by the elimination of methanol and subsequent hydrolysis of the resulting oxonium ion to reveal the parent alcohol and formaldehyde. masterorganicchemistry.com Conditions can range from mild (e.g., pyridinium (B92312) p-toluenesulfonate) to harsh (e.g., concentrated HCl in an alcohol solvent). thieme-connect.deresearchgate.net

Lewis Acids: A wide array of Lewis acids can effectively cleave MOM ethers, often under milder and more selective conditions than protic acids. wikipedia.org These reagents coordinate to the ether oxygen, facilitating C-O bond cleavage. The reactivity can be tuned by the choice of Lewis acid and any additives. For instance, boron tribromide (BBr₃) is a powerful reagent for ether cleavage, while others like zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) or bismuth trichloride (B1173362) (BiCl₃) can offer greater selectivity. masterorganicchemistry.commorressier.comresearchgate.net

Below is a table summarizing various conditions for MOM ether cleavage:

Reagent(s)Typical ConditionsNotesReference
HCl3% conc. HCl in aq. EtOHStandard protic acid hydrolysis. thieme-connect.de
Trifluoroacetic acid (TFA)TFA in CH₂Cl₂Commonly used for acid-labile groups. thieme-connect.de
MgBr₂MgBr₂ in Et₂O or CS₂Lewis acid-mediated cleavage. researchgate.net
Trimethylsilyl (B98337) bromide (TMSBr)TMSBr in CH₂Cl₂Cleavage under mild, non-protic conditions. researchgate.netmasterorganicchemistry.com
B-bromocatecholboraneB-bromocatecholborane in CH₂Cl₂Offers selectivity over some other protecting groups. thieme-connect.de
Bismuth trichloride (BiCl₃)30 mol% BiCl₃ in MeCN/H₂O, 50°CMild protocol using a "green" reagent. morressier.com
Zirconium(IV) chloride (ZrCl₄)50 mol% ZrCl₄ in isopropanol, refluxEffective Lewis acid for deprotection. researchgate.net

Regioselective MOM Group Transformations

In molecules containing multiple protecting groups or potential reaction sites, achieving regioselective transformation of a specific MOM ether is a significant synthetic challenge. The selectivity of MOM group cleavage or modification can be influenced by several factors:

Electronic Effects: Aromatic MOM ethers exhibit different reactivity compared to their aliphatic counterparts. nih.govacs.org For example, treatment with trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl can selectively deprotect an aromatic MOM ether while leaving an aliphatic one intact, or vice-versa depending on the conditions. nih.govacs.org

Steric Hindrance: The steric environment surrounding the MOM group can dictate its accessibility to reagents. A less hindered MOM ether may be cleaved preferentially over a more sterically encumbered one.

Chelation Control: The presence of a nearby coordinating functional group (like a hydroxyl or carbonyl) can direct a Lewis acidic reagent to a specific MOM ether, facilitating its selective cleavage. This is observed where an adjacent hydroxyl group assists in the delivery of a boron-based Lewis acid to the MOM ether. thieme-connect.de

Studies on related systems, such as MEM-protected epoxides, have shown that the protecting group can direct the regioselectivity of ring-opening reactions by influencing the coordination of organoaluminum reagents. nih.gov This highlights the crucial role that acetal-type protecting groups play in controlling reactivity at distal sites.

Compatibility with Diverse Reaction Conditions

A key advantage of the MOM ether as a protecting group is its robustness under a wide range of reaction conditions, particularly those that are neutral or basic. organic-chemistry.org This compatibility allows for extensive chemical modifications at other sites of the molecule without affecting the protected alcohol. adichemistry.com

The MOM group is generally stable to:

Reaction TypeSpecific Conditions/ReagentsReference
Basic ConditionsLDA, t-BuOK, NaH, strong aqueous bases (pH > 4) adichemistry.comorganic-chemistry.org
Nucleophilic AttackOrganolithiums (RLi), Grignard reagents (RMgX), enolates adichemistry.comorganic-chemistry.org
ReductionsLiAlH₄, NaBH₄, catalytic hydrogenation (H₂/Pd, Ni, Rh) organic-chemistry.org
OxidationsKMnO₄, OsO₄, CrO₃/Py, peroxy acids (RCOOOH) organic-chemistry.org
Organometallic ReactionsMany transition metal-catalyzed coupling reactions adichemistry.comorganic-chemistry.org

This broad compatibility makes the MOM group a versatile tool in multistep synthesis. For this compound, it means that the amino group can undergo numerous transformations (acylation, alkylation, etc.) under basic or nucleophilic conditions without disturbing the MOM ether. The protecting group can then be removed at a later synthetic stage under specific acidic conditions. adichemistry.com

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Cyclobutane (B1203170) Synthesis and Rearrangements

Understanding the intricate pathways of cyclobutane formation and rearrangement is crucial for developing efficient and stereocontrolled synthetic methods. Researchers employ a combination of computational and experimental techniques to map out these complex reaction coordinates.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions that form cyclobutane rings. acs.orgresearchgate.net DFT calculations allow researchers to model reaction pathways, identify transition states, and determine the energetics of intermediates and products, offering a detailed picture of how a reaction proceeds. acs.org

For many cyclobutane syntheses, such as [2+2] cycloadditions, DFT studies can distinguish between different possible mechanisms, for instance, a concerted pathway versus a stepwise pathway involving a biradical or zwitterionic intermediate. acs.orgarxiv.org For example, in the stereospecific synthesis of cyclobutanes from pyrrolidines, DFT calculations have shown that the reaction proceeds through the formation of a 1,4-biradical intermediate. acs.org The rate-determining step was identified as the release of N₂ from a 1,1-diazene intermediate, which then collapses without a barrier to form the stereoretentive cyclobutane product. acs.org

Transition state analysis provides critical data on the activation energies required for different reaction steps. By calculating the energy of transition states, chemists can predict the feasibility and rate of a reaction under various conditions. For instance, computational studies on the ring-opening of cyclobutane to form two ethylene (B1197577) molecules have detailed the activation enthalpy and highlighted the role of the high ring strain in lowering the energy barrier compared to C-C bond cleavage in a linear alkane. arxiv.org These computational models are foundational for predicting the outcomes of synthetic routes leading to complex cyclobutanes.

Calculated Activation and Reaction Energies for a Model Cyclobutane Formation via Pyrrolidine (B122466) Contraction acs.org
StepIntermediate/Transition StateRelative Gibbs Free Energy (kcal/mol)Description
11,1-Diazene FormationHighly ExergonicInitial formation of a reactive intermediate.
2TS-CD (Transition State)+17.7Rate-determining step involving N₂ release to form a 1,4-biradical.
31,4-Biradical CollapseBarrierlessStereoretentive ring closure to the cyclobutane product.
4Final Product (Cyclobutane)-156.9Overall highly favorable reaction.

Experimental methods provide tangible evidence to support or refute proposed reaction mechanisms. Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical transformation. ias.ac.inwikipedia.org By replacing an atom (e.g., hydrogen with deuterium (B1214612) or carbon-12 with carbon-13) at a specific position in a reactant, chemists can track its location in the products. wikipedia.orgresearchgate.net This information is invaluable for mapping bond-forming and bond-breaking events. For instance, deuterium-labeling studies can help determine whether a C-H bond is broken in the rate-limiting step of a reaction, a phenomenon known as the kinetic isotope effect. researchgate.netaip.org

Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration, temperature), provide quantitative data about the reaction mechanism. The determined rate law can indicate the molecularity of the rate-determining step. For example, kinetic analysis of the thermal decomposition of cyclobutane has been used to establish the energetics of its ring-opening. arxiv.org In conjunction with computational models, kinetic data helps to build a complete and validated picture of the reaction pathway. aip.org Mechanistic probing can also involve trapping reactive intermediates or observing the stereochemical outcome of reactions, which provides clues about the nature of transient species like radicals or carbocations. nih.govresearchgate.net

Understanding Stereochemical Control Elements

The three-dimensional arrangement of atoms in molecules like [2-(Methoxymethyl)cyclobutyl]methanamine is critical to their function. Achieving precise control over stereochemistry is a central goal in modern organic synthesis.

The stereochemical outcome of a reaction is determined at the transition state. When a reaction can lead to multiple stereoisomers (diastereomers or enantiomers), the product distribution is governed by the relative energy of the competing transition states. Computational transition state analysis is a powerful tool for understanding and predicting this selectivity. researchgate.net

By modeling the transition state structures leading to different stereoisomers, chemists can identify the specific steric and electronic interactions that favor one pathway over another. nih.gov For example, in a cycloaddition reaction, the substituents on the reacting molecules may prefer to orient themselves in a way that minimizes steric clash in the transition state, leading to the formation of a specific diastereomer. rsc.org Computational studies have shown that even small energy differences (a few kcal/mol) between transition states can lead to high selectivity for one product. researchgate.net This knowledge is crucial for rationalizing observed selectivities and for designing new, more effective stereoselective reactions. acs.orgresearchgate.net

Catalysts play a pivotal role in controlling the stereochemistry of cyclobutane synthesis. rsc.org Chiral catalysts create an asymmetric environment that forces the reaction to proceed through a specific, lower-energy transition state, leading to the preferential formation of one enantiomer. researchgate.net

In metal-catalyzed reactions, the design of the chiral ligand bound to the metal center is paramount. The ligand's structure dictates the three-dimensional space around the active site, influencing how the substrates approach and react, thereby controlling both diastereo- and enantioselectivity. nih.gov Similarly, in organocatalysis, the structure of the small organic molecule catalyst is designed to engage in specific non-covalent interactions (e.g., hydrogen bonding) that stabilize one transition state over others. nih.gov For instance, bifunctional catalysts can simultaneously activate both reactants, organizing them in a precise orientation that leads to a highly stereocontrolled [2+2] cycloaddition. nih.gov The development of new catalytic systems is often guided by mechanistic insights gained from both computational and experimental studies.

Conformational Analysis and Strain Effects on Reactivity

The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.orglibretexts.org This puckering, however, slightly decreases the internal bond angles from 90° to about 88°, maintaining significant angle strain. fiveable.mesaskoer.ca The total ring strain of cyclobutane (angle strain plus torsional strain) is approximately 26 kcal/mol. fiveable.me

This inherent strain is a defining feature of the cyclobutane ring and has a profound impact on its reactivity. The high strain energy means that reactions involving the opening of the cyclobutane ring are often thermodynamically favorable, as they release this stored energy. nih.gov This property makes cyclobutane derivatives versatile synthetic intermediates. researchgate.net

Comparison of Strain Energies in Cycloalkanes libretexts.orgfiveable.me
CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Primary Strain Type(s)
Cyclopropane (B1198618)3~27.5Angle and Torsional
Cyclobutane4~26.3Angle and Torsional
Cyclopentane5~6.2Torsional
Cyclohexane (Chair)6~0Essentially Strain-Free

Quantum Mechanical Studies of Ring Strain

The concept of ring strain is fundamental to understanding the chemistry of cyclic compounds. In cyclobutane and its derivatives, this strain arises primarily from two sources: angle strain and torsional strain. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in quantifying and elucidating the nature of this strain.

Angle Strain: An ideal sp³-hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane ring, the internal C-C-C bond angles would be constrained to 90°, leading to significant deviation from the ideal geometry. This deviation results in what is known as angle strain or Baeyer strain, causing increased energy and reactivity compared to acyclic analogues. mdpi.comnih.gov

High-level ab initio calculations on cyclobutane itself have provided precise values for its structural parameters and the energy barrier for ring inversion (the process of one puckered conformation converting to another). rsc.org Natural bond orbital (NBO) analysis from these studies suggests that hyperconjugative interactions (σCC → σCH* and σCH → σCH*) are strengthened upon puckering, indicating that electronic delocalization, rather than just torsional strain, contributes to the stability of the puckered conformation. rsc.org

Calculated Strain Energies for Small Cycloalkanes
CycloalkaneStrain Energy (kcal/mol)Primary Sources of Strain
Cyclopropane27.5Angle Strain, Torsional Strain
Cyclobutane26.3Angle Strain, Torsional Strain
Cyclopentane6.2Torsional Strain
Cyclohexane0Essentially Strain-Free (in chair conformation)

This table presents generally accepted values for the strain energies of common cycloalkanes, providing context for the significant strain present in the cyclobutane ring system.

Influence of Cyclobutane Conformation on Reaction Pathways

The puckered conformation of the cyclobutane ring is not static. The ring undergoes a rapid inversion at room temperature, where the "flap" of the butterfly moves from one side of the plane of the other three carbon atoms to the other. In substituted cyclobutanes like this compound, the substituents can occupy either an axial or an equatorial position on the puckered ring. The relative stability of these conformers and the energy barrier between them have a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions.

Conformational Preferences: The methoxymethyl and methanamine groups will have different steric and electronic requirements, leading to a preference for one conformation over the other. Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize steric hindrance. Computational and NMR spectroscopic studies on monosubstituted cyclobutanes have been used to determine the energy differences between axial and equatorial conformers. nih.gov For instance, the conformational equilibrium can be determined by comparing experimentally observed and calculated 4J(HH) coupling constants, which show a strong dependence on the orientation of the coupled protons. nih.gov

Stereoselectivity in Reactions: The specific conformation of the cyclobutane ring at the moment of reaction can dictate the stereochemistry of the product. For reactions that proceed through a transition state, the conformation of the ring within that transition state is critical. DFT studies have been employed to model the reaction mechanisms and transition states for various reactions of cyclobutane derivatives. For example, in the stereoretentive synthesis of cyclobutanes from pyrrolidines, DFT calculations have shown that the formation of a 1,4-biradical intermediate and its subsequent barrierless collapse to the cyclobutane product explains the observed stereochemistry. The calculations indicated that the energy required for bond rotation in the biradical is higher than that for cyclization, thus preserving the stereochemical information from the starting material.

In the case of this compound, a reaction at either the methoxymethyl or the methanamine substituent would be influenced by the conformational preference of the ring. For instance, a nucleophilic substitution reaction might proceed preferentially from the less sterically hindered face of the ring, which is determined by the puckered conformation and the orientation of the substituents. Theoretical studies on the electrocyclic ring-opening of substituted cyclobutenes have demonstrated how substituents can steer the reaction towards a specific stereochemical outcome by stabilizing one transition state over another.

Conformational Energy Differences (ΔGax-eq) for Monosubstituted Cyclobutanes
SubstituentΔGax-eq (kcal/mol)Method
-OH1.1NMR (4JHH)
-NH2--
-CH2OH0.2NMR (4JHH)

Advanced Characterization Methodologies in Elucidating Structure and Reactivity

Spectroscopic Techniques for Complex Structures and Intermediates

Spectroscopic methods are paramount in defining the molecular framework and identifying transient species formed during chemical transformations. For a molecule with the structural complexity of [2-(Methoxymethyl)cyclobutyl]methanamine, a combination of advanced spectroscopic tools is required for a complete analysis.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve structural ambiguities.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton on the cyclobutane (B1203170) ring and its adjacent methylene (B1212753) protons, as well as the coupling between the methylene protons of the aminomethyl group and the adjacent methine proton.

HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates protons directly attached to carbon atoms. This technique is crucial for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (¹H-¹³C Long-Range Correlation): HMBC detects correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the methoxymethyl group and the C2 carbon of the cyclobutane ring, as well as the carbon of the methoxy (B1213986) group.

A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.

Proton (¹H) SignalExpected COSY Correlations (¹H)Expected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
-CH₂-N (aminomethyl)-CH- (cyclobutyl C1)Cₐ (aminomethyl)C₁ (cyclobutyl), C₂ (cyclobutyl)
-CH- (cyclobutyl C1)-CH₂-N, -CH₂- (cyclobutyl C4)C₁ (cyclobutyl)Cₐ, C₂, C₃, C₄ (cyclobutyl)
-CH- (cyclobutyl C2)-CH₂- (cyclobutyl C3), -CH₂-O-C₂ (cyclobutyl)C₁, C₃, C₄ (cyclobutyl), Cᵦ (methoxymethyl), Cₘ (methoxy)
-CH₂- (cyclobutyl C3, C4)Other cyclobutyl protonsC₃, C₄ (cyclobutyl)Other cyclobutyl carbons
-CH₂-O- (methoxymethyl)-CH- (cyclobutyl C2)Cᵦ (methoxymethyl)C₂, Cₘ (methoxy)
-O-CH₃ (methoxy)NoneCₘ (methoxy)Cᵦ (methoxymethyl)

Solid-State NMR for Intermediates: In instances where reactive intermediates are stable in the solid state, solid-state NMR (ssNMR) can provide valuable structural information. This technique is particularly useful for characterizing species that are difficult to study in solution due to instability or low concentration.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl and methoxy groups (around 2850-3000 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers complementary information. The symmetric C-H stretching vibrations and the C-C backbone of the cyclobutane ring would likely produce distinct Raman signals.

These techniques are also valuable for real-time reaction monitoring, allowing for the observation of the disappearance of reactant peaks and the appearance of product peaks, thereby providing kinetic and mechanistic insights.

Functional GroupExpected FTIR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H (stretch, amine)3300-3500 (two bands)3300-3500
C-H (stretch, alkyl)2850-29602850-2960
N-H (bend, amine)1590-1650Not typically prominent
C-O (stretch, ether)1050-11501050-1150
C-N (stretch, amine)1020-12501020-1250

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group, the methoxymethyl group, or cleavage of the cyclobutane ring. The molecular ion peak (M⁺) would confirm the molecular weight.

MS is also a powerful tool for monitoring the progress of a reaction by identifying the masses of reactants, intermediates, and products in the reaction mixture over time.

m/z ValueProposed Fragment
129[M]⁺
114[M - CH₃]⁺
99[M - CH₂NH₂]⁺
84[M - CH₂OCH₃]⁺
56[C₄H₈]⁺ (cyclobutane fragment)
45[CH₂OCH₃]⁺
30[CH₂NH₂]⁺

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, which can exist as different stereoisomers (cis/trans and enantiomers), X-ray crystallography would be essential to:

Confirm the relative stereochemistry of the substituents on the cyclobutane ring (cis or trans).

Determine the absolute configuration (R or S) of the chiral centers if a single enantiomer is crystallized, often through the use of a chiral derivatizing agent or by resolving the enantiomers beforehand.

Reveal the preferred conformation of the cyclobutane ring (puckered or planar) and the orientation of the substituents in the solid state.

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Chromatographic Methods for Product Separation and Analysis (e.g., HPLC-UV with Derivatization)

Chromatographic techniques are crucial for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for purity assessment.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique. However, this compound lacks a strong chromophore, making its detection by UV-Vis absorbance challenging at typical analytical wavelengths. To overcome this, a derivatization step is often employed.

HPLC-UV with Derivatization: The primary amine group of the molecule can be reacted with a derivatizing agent that introduces a chromophore, significantly enhancing its UV absorbance and detectability. Common derivatizing reagents for amines include:

Dansyl chloride: Reacts with primary amines to produce highly fluorescent derivatives.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

9-Fluorenylmethyl chloroformate (FMOC): Reacts with amines to form highly UV-active derivatives.

The choice of derivatizing agent and HPLC conditions (column type, mobile phase composition, flow rate) would need to be optimized to achieve good separation and sensitive detection. This method is invaluable for determining the purity of a sample and for quantifying its concentration in various matrices.

ParameterDescription
Stationary Phase C18 reversed-phase column
Mobile Phase Gradient of acetonitrile (B52724) and water with a buffer
Derivatizing Agent Dansyl chloride or o-Phthalaldehyde (OPA)
Detection UV-Vis or Fluorescence detector
Application Purity assessment, quantification, separation of stereoisomers (with a chiral stationary phase)

Q & A

Q. What are the recommended synthetic pathways for [2-(Methoxymethyl)cyclobutyl]methanamine, and how can intermediates be characterized?

Methodological Answer: A common approach involves imine formation followed by reduction. For example, cyclobutanone derivatives can react with methoxymethylamine to form an imine intermediate, which is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation . Characterization of intermediates should include:

  • 1H/13C NMR to confirm cyclobutane ring geometry and methoxymethyl group integration.
  • FT-IR to verify C-O (methoxy) and N-H (amine) stretches.
  • Mass spectrometry (HRMS) to validate molecular weight.
  • X-ray crystallography (if crystalline) for definitive stereochemical assignment.

Q. How can solubility and stability of this compound be evaluated for in vitro studies?

Methodological Answer:

  • Solubility: Use a tiered solvent approach (water, DMSO, ethanol) with UV-Vis spectroscopy or HPLC to quantify saturation points.
  • Stability: Conduct accelerated degradation studies under:
    • Acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C).
    • Oxidative stress (3% H₂O₂).
    • Light exposure (ICH Q1B guidelines). Monitor degradation via LC-MS and compare retention times to fresh samples.

Q. What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

  • HPLC/GC with a polar stationary phase (e.g., C18 or Zorbax SB-CN) to separate impurities.
  • Elemental analysis to verify C, H, N composition.
  • Karl Fischer titration for water content assessment.
  • Chiral HPLC (if stereoisomers are present) to assess enantiomeric excess.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for enhanced bioactivity?

Methodological Answer:

  • Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., cyclobutane ring closure or methoxymethyl group attachment).
  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions with biological targets (e.g., neurotransmitter receptors) and guide structural modifications.
  • Validate predictions with SAR studies on synthesized analogs, focusing on substituent effects (e.g., fluorination at the cyclobutane ring ).

Q. What strategies resolve contradictions in toxicity data for cyclobutylmethanamine derivatives?

Methodological Answer:

  • In vitro assays: Use HepG2 or HEK293 cell lines for cytotoxicity screening (MTT assay) and compare results across studies to identify protocol variability.
  • Metabolic profiling: Incubate compounds with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to assess reactive intermediate formation.
  • Ecological risk: Apply read-across models using data from structurally similar compounds (e.g., [1-(3-chlorophenyl)cyclobutyl]methanamine ) where toxicity data is lacking.

Q. How can stereochemical effects influence the biological activity of this compound?

Methodological Answer:

  • Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation for cyclobutane precursors).
  • Evaluate binding affinity using surface plasmon resonance (SPR) or radioligand assays for targets like GPCRs or ion channels.
  • Compare pharmacokinetics (e.g., plasma half-life, brain penetration) in rodent models to correlate stereochemistry with efficacy.

Q. What methodologies are effective for detecting trace impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS in MRM mode to target known byproducts (e.g., methoxymethyl ether cleavage products).
  • Headspace GC-MS for volatile impurities (e.g., residual solvents like DCM or THF).
  • NMR spiking experiments with authentic standards to confirm impurity identity.

Contradictions and Data Gaps

  • Ecological Impact: Limited data on bioaccumulation or soil mobility (see ). Mitigate by applying OECD 301 guidelines for biodegradability testing.
  • Toxicity: Acute oral toxicity (H302) noted in analogs () but unverified for the parent compound. Prioritize in vivo acute toxicity studies (OECD 423).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.